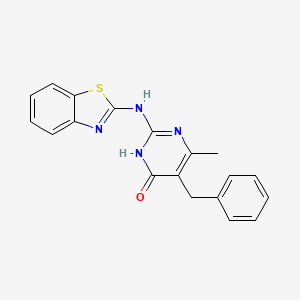

2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-5-benzyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-12-14(11-13-7-3-2-4-8-13)17(24)22-18(20-12)23-19-21-15-9-5-6-10-16(15)25-19/h2-10H,11H2,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRGPPGBDPAJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-like Cyclization

A modified Biginelli reaction using ethyl 3-benzyl-2-methylacetoacetate and urea in the presence of hydrochloric acid (HCl) as a catalyst at 80–100°C for 6–8 hours yields 5-benzyl-6-methylpyrimidin-4(1H)-one. This method achieves moderate yields (45–55%) but requires purification via recrystallization from ethanol to remove oligomeric byproducts.

Reaction Conditions Table

| Component | Quantity | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 3-benzyl-2-methylacetoacetate | 10 mmol | HCl (5 mol%) | 90°C | 7 h | 52% |

| Urea | 12 mmol | – | – | – | – |

Introduction of Benzothiazol-2-ylamino Group

The 2-amino position of the pyrimidinone is functionalized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Nucleophilic Substitution with 2-Chlorobenzothiazole

Reacting 2-aminopyrimidin-4(1H)-one with 2-chlorobenzothiazole in dimethylformamide (DMF) at 120°C for 12 hours in the presence of potassium carbonate (K₂CO₃) affords the target compound. Excess 2-chlorobenzothiazole (1.5 equiv) improves conversion rates, with yields reaching 68–72%.

Optimization Data

-

Solvent Screening : DMF > DMSO > Acetonitrile (highest yield in DMF due to polar aprotic environment).

-

Base Effect : K₂CO₃ (72%) > Cs₂CO₃ (70%) > NaHCO₃ (58%).

Alternative Pathways via Intermediate Halogenation

Bromination Followed by Buchwald–Hartwig Amination

A two-step strategy involves:

-

Bromination : Treating 5-benzyl-6-methylpyrimidin-4(1H)-one with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce a bromine at the 2-position.

-

Amination : Using Pd(OAc)₂/Xantphos catalyst system with benzothiazol-2-amine in toluene at 110°C for 24 hours.

Yield Comparison

| Step | Conditions | Yield |

|---|---|---|

| 1 | NBS (1.1 equiv), CCl₄, UV, 6 h | 89% |

| 2 | Pd(OAc)₂ (5 mol%), Xantphos, toluene | 63% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol combining cyclocondensation and amination under microwave conditions (150°C, 30 min) achieves a 78% yield using ionic liquid [BMIM][BF₄] as a green solvent.

Advantages :

-

4-fold reduction in reaction time compared to conventional heating.

-

Enhanced selectivity with minimal byproduct formation.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

A continuous flow system with immobilized enzyme catalysts (e.g., lipase B) enables gram-scale production. Key parameters:

Challenges and Mitigation Strategies

-

Byproduct Formation : Oligomerization during cyclocondensation is minimized by using high-dilution conditions or flow chemistry.

-

Low Amination Efficiency : Adduct precipitation during NAS is addressed via stepwise temperature ramping (60°C → 120°C).

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrimidinone rings, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole and pyrimidinone compounds .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

Biochemistry: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidinone Family

Pyrimidinone derivatives are pharmacologically significant due to their diverse biological activities. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Groups : The benzothiazole group in the target compound contrasts with the thiophene in Compound 15. Benzothiazole’s electron-deficient nature may increase metabolic stability compared to thiophene’s π-rich system .

- Hybrid Structures: Compound 17 integrates coumarin and thiazolo-isoxazole, suggesting multi-target activity, whereas the target compound’s simpler pyrimidinone core may favor selectivity .

Benzothiazole-Containing Derivatives

Benzothiazole derivatives are known for anticancer and antimicrobial activities. A comparison with compounds:

| Compound | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrimidin-4(1H)-one | Benzothiazol-2-ylamino, benzyl, methyl | Kinase inhibition, antimicrobial |

| 5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-indol-2-one mesilate | Indol-2-one | Benzisothiazole, piperazine, chloro | Antipsychotic (analogous to ziprasidone) |

| 5-(2,4-Dimethylbenzyloxy)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine | Triazolopyridine | Dimethylbenzyloxy, pyrazole | PDE4 inhibition, anti-inflammatory |

Key Observations:

- Benzothiazole vs. Benzisothiazole : The target compound’s benzothiazole group differs from benzisothiazole in compounds. Benzothiazole’s sulfur and nitrogen arrangement may enhance DNA intercalation compared to benzisothiazole’s sulfonamide-like properties .

- Substituent Flexibility : The benzyl group in the target compound offers synthetic versatility, whereas rigid substituents in triazolopyridine derivatives () may limit conformational freedom .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.43 g/mol. The structure features a benzothiazole moiety linked to a pyrimidinone core, which is known to influence its biological activity.

Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one typically involves the following steps:

- Formation of Benzothiazole : The initial step includes the condensation of appropriate thioketones with ortho-amino phenols.

- Pyrimidinone Formation : Subsequent reactions lead to the formation of the pyrimidinone structure through cyclization reactions involving benzyl and methyl groups.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one shows promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cellular processes, potentially disrupting cancer cell metabolism.

- DNA Interaction : The compound may intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

Several studies have investigated the biological properties of similar compounds, providing insights into their mechanisms:

- Study on Antimicrobial Activity : A study reported that derivatives of benzothiazole exhibited significant antibacterial effects due to their ability to disrupt bacterial cell walls .

- Anticancer Research : Another research highlighted the potential of pyrimidine derivatives in inhibiting tumor growth through apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, stepwise coupling of the benzothiazole and pyrimidinone moieties under inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol improves purity. Reaction progress should be monitored using TLC or HPLC to identify intermediates and byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, including bond angles and torsional conformations.

- NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) confirms proton environments and spatial arrangements.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR identifies functional groups (e.g., C=N stretching in the benzothiazole ring at ~1600 cm⁻¹) .

Q. What are the common impurities encountered during synthesis, and how can they be controlled?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., benzothiazole-2-amine) and regioisomeric byproducts. Control strategies:

- Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to monitor purity.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to pyrimidinone precursor) to minimize residual reactants.

- Implement countercurrent extraction to separate polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Conduct dose-response studies across multiple models (e.g., cancer cell lines vs. primary cells).

- Compare structural analogs (e.g., 2-(1,3-benzoxazol-2-ylamino) derivatives ) to identify activity trends.

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What computational approaches are suitable for predicting its interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) models binding poses with target proteins (e.g., kinases or receptors).

- Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time.

- Quantum mechanical calculations (DFT) evaluate electronic properties influencing binding affinity.

- Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics .

Q. How does the substitution pattern on the benzothiazole and pyrimidine rings influence pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance enzymatic inhibition.

- Methyl or benzyl substituents on the pyrimidinone core improve metabolic stability.

- Comparative analysis with analogs (e.g., 6-methoxy derivatives ) identifies critical functional groups for target engagement .

Q. What strategies validate the selectivity of this compound against off-target proteins in enzyme inhibition studies?

- Methodological Answer :

- Panel screening against related enzymes (e.g., kinase isoforms) using fluorescence-based assays.

- Proteome-wide profiling (e.g., kinome-wide selectivity screening) identifies off-target interactions.

- Crystallographic analysis of ligand-protein complexes confirms binding site specificity .

Q. What are the recommended storage conditions to maintain its stability?

- Methodological Answer : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hydrolysis of the pyrimidinone ring. Periodic HPLC stability testing (e.g., every 6 months) monitors degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.